molecular formula C8H11Cl2OP B14615933 (2-Cyclohexylideneethenyl)phosphonic dichloride CAS No. 59474-11-2

(2-Cyclohexylideneethenyl)phosphonic dichloride

Cat. No.: B14615933
CAS No.: 59474-11-2
M. Wt: 225.05 g/mol
InChI Key: GXQAEGPVZZRGTE-UHFFFAOYSA-N
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Description

(2-Cyclohexylideneethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a cyclohexylidene group attached to an ethenyl phosphonic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylideneethenyl)phosphonic dichloride typically involves the reaction of cyclohexylideneethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Cyclohexylideneethenyl Derivative: This is achieved through the reaction of cyclohexanone with an appropriate alkylating agent to form the cyclohexylidene intermediate.

    Reaction with Phosphorus Trichloride: The cyclohexylidene intermediate is then reacted with phosphorus trichloride in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylideneethenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the dichloride to phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of phosphonate esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, and alcohols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Cyclohexylideneethenyl)phosphonic dichloride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Cyclohexylideneethenyl)phosphonic dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylphosphonic dichloride: Similar structure but lacks the ethenyl group.

    Ethenylphosphonic dichloride: Similar structure but lacks the cyclohexylidene group.

    Cyclohexylidenephosphonic dichloride: Similar structure but lacks the ethenyl group.

Uniqueness

(2-Cyclohexylideneethenyl)phosphonic dichloride is unique due to the presence of both the cyclohexylidene and ethenyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

59474-11-2

Molecular Formula

C8H11Cl2OP

Molecular Weight

225.05 g/mol

InChI

InChI=1S/C8H11Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h7H,1-5H2

InChI Key

GXQAEGPVZZRGTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C=CP(=O)(Cl)Cl)CC1

Origin of Product

United States

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